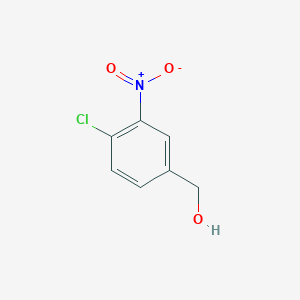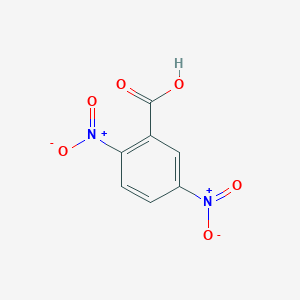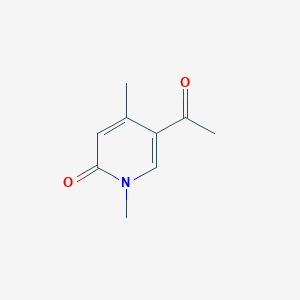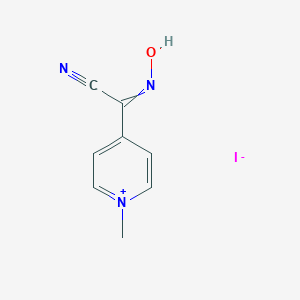
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is a chemical compound with a unique structure that includes a hydroxyimino group, a methylpyridinium ion, and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide typically involves the reaction of 1-methylpyridinium iodide with hydroxylamine and acetonitrile under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylpyridinium ion can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide has several scientific research applications:
Chemistry: Used as a derivatization reagent in mass spectrometry to enhance the detection of various molecules.
Biology: Employed in the visualization of neurotransmitters and other biomolecules in tissue samples.
Medicine: Investigated for its potential use in drug development and diagnostic imaging.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide involves its ability to form stable complexes with various biomolecules. The hydroxyimino group can interact with metal ions and other electrophiles, while the methylpyridinium ion can participate in electrostatic interactions with negatively charged biomolecules. These interactions facilitate the compound’s use in analytical and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Used as a dehydrating agent and in the synthesis of carboxylate esters.
1,1’-Dimethyl-4,4’-bipyridyl diiodide: Known for its use in redox reactions and as a herbicide.
4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide: Utilized in mass spectrometry imaging for the visualization of biomolecules.
Uniqueness
2-Hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide is unique due to its combination of functional groups that allow for diverse chemical reactivity and its application in both analytical and synthetic chemistry. Its ability to form stable complexes with biomolecules makes it particularly valuable in biological and medical research .
Eigenschaften
CAS-Nummer |
35013-90-2 |
|---|---|
Molekularformel |
C8H8IN3O |
Molekulargewicht |
289.07 g/mol |
IUPAC-Name |
(2Z)-2-hydroxyimino-2-(1-methylpyridin-1-ium-4-yl)acetonitrile;iodide |
InChI |
InChI=1S/C8H7N3O.HI/c1-11-4-2-7(3-5-11)8(6-9)10-12;/h2-5H,1H3;1H |
InChI-Schlüssel |
GJLIKEXLHKULBP-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+]1=CC=C(C=C1)/C(=N/O)/C#N.[I-] |
SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C#N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


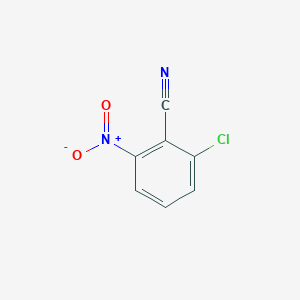
![(R)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B146370.png)


